

3-(3-Methylphenyl)propan-1-amine CAS number and properties

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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propan-1-amine

Cat. No.: B010864

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An In-Depth Technical Guide to **3-(3-Methylphenyl)propan-1-amine**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-(3-Methylphenyl)propan-1-amine, also known as 3-(m-tolyl)propan-1-amine, is a primary amine that serves as a valuable and versatile intermediate in advanced organic synthesis. Its structure, featuring a flexible propyl-amine chain attached to a substituted aromatic ring, makes it a key building block in the construction of more complex molecular architectures. For researchers and professionals in drug development, this compound represents a strategic starting material for creating libraries of novel compounds, particularly those targeting the central nervous system and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its synthetic utility, and a robust workflow for quality control, grounded in the principles of scientific integrity and practical application.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the foundation of reproducible science. **3-(3-Methylphenyl)propan-1-amine** is most commonly identified by its CAS (Chemical Abstracts Service) number. It is important to distinguish between the free base and its hydrochloride salt, as they have different properties and CAS numbers.

- Free Base CAS Number: 104774-85-8[1]

- Hydrochloride Salt CAS Number: 104798-09-6

The key physicochemical properties of the free base form are summarized in the table below, compiled from various chemical databases and suppliers.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
IUPAC Name	3-(3-methylphenyl)propan-1-amine	[1]
Synonyms	3-(m-tolyl)propan-1-amine, 3-Methylbenzenepropanamine	[1]
Appearance	Liquid	ChemBridge Corporation
Boiling Point	238.6 °C	ECHEMI
Density	0.94 g/cm ³	ECHEMI
Flash Point	103.0 °C	ECHEMI
Refractive Index	1.527	ECHEMI
XLogP3	2.2	[1]

Synthesis Protocol: Catalytic Hydrogenation of 3-(3-Methylphenyl)propanenitrile

The synthesis of 3-arylpropanamines is most effectively and safely achieved via the catalytic hydrogenation of the corresponding 3-arylpropanenitrile precursor. This method is preferred in both industrial and research settings over stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) for several reasons. Catalytic hydrogenation offers higher selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[2][3] Furthermore, it avoids the hazards associated with handling pyrophoric reagents like LiAlH₄ and presents a more environmentally benign and cost-effective process.[4][5]

The protocol described here is adapted from established procedures for the selective reduction of analogous nitriles, such as 3-phenylpropionitrile, over a palladium on carbon (Pd/C) catalyst. [\[2\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocol

Objective: To synthesize **3-(3-methylphenyl)propan-1-amine** from 3-(3-methylphenyl)propanenitrile via heterogeneous catalytic hydrogenation.

Materials:

- 3-(3-Methylphenyl)propanenitrile
- 10% Palladium on Carbon (10% Pd/C), preferably a commercial-grade catalyst like Selcat Q
- Dichloromethane (DCM)
- Deionized Water
- Sodium Dihydrogen Phosphate Monohydrate ($\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$)
- Concentrated Sulfuric Acid (H_2SO_4)
- Hydrogen Gas (H_2)
- Sodium Hydroxide (NaOH), 10M solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

- Reactor Setup: Charge a high-pressure hydrogenation vessel with 3-(3-Methylphenyl)propanenitrile (1.0 eq.), 10% Pd/C catalyst (approx. 30% by weight of the nitrile), deionized water (50 mL per 1 g of nitrile), and dichloromethane (10 mL per 1 g of nitrile).

- Addition of Acidic Additives: To the reaction mixture, add $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$ (1.0 eq.) and carefully add concentrated H_2SO_4 (1.0 eq.).
 - Scientist's Insight: The use of a biphasic solvent system (DCM/water) and acidic additives is critical for selectivity. The acid protonates the newly formed primary amine, forming a salt that is soluble in the aqueous phase. This partitioning prevents the amine from reacting further with reaction intermediates on the catalyst surface, which is the primary pathway to secondary amine byproduct formation.[3]
- Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 6 bar.
- Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 80 °C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 7-10 hours.
 - Expertise Note: While higher temperatures increase the reaction rate, they can sometimes decrease selectivity. For this substrate, 80 °C provides a good balance for achieving high conversion.[2][3]
- Work-up and Isolation: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic (DCM) and aqueous layers.
- Basification and Extraction: Place the aqueous layer in a beaker cooled in an ice bath. Slowly add 10M NaOH solution with stirring until the pH is >12. This deprotonates the amine salt, liberating the free base.
- Extraction: Transfer the basified aqueous solution back to the separatory funnel and extract three times with dichloromethane.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude **3-(3-methylphenyl)propan-1-amine**.

- Purification (Optional): The product is often of high purity (>99%) directly after work-up.[2][6] If necessary, further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-(3-methylphenyl)propan-1-amine** stems from the reactivity of its two key functional domains: the primary amine and the m-methylated phenyl ring.

- Primary Amine: The nucleophilic -NH₂ group is a versatile handle for a wide range of chemical transformations. It readily participates in N-alkylation, acylation to form amides, reductive amination with aldehydes and ketones, and can be used in the synthesis of various nitrogen-containing heterocycles. This functional group is crucial for introducing basicity into a molecule, which is often essential for drug-receptor interactions and favorable pharmacokinetic properties.[7]
- Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions). The methyl group acts as a weak ortho-, para-director, influencing the regioselectivity of these modifications and allowing for further diversification of the molecular scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Arylpropanamines are a privileged scaffold in medicinal chemistry. They form the core structure of numerous clinically significant drugs, particularly those acting on the central nervous system. [8] For instance, the unsubstituted analog, 3-phenylpropylamine, is an intermediate for antimuscarinic drugs and potential anticancer agents.[2][6] The structural motif is also central to selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine.[9]

While specific drugs derived directly from **3-(3-methylphenyl)propan-1-amine** are not prominently documented in publicly available literature, its utility is clear. It serves as an ideal starting point for:

- Lead Optimization: Modifying a known pharmacophore by introducing the m-tolyl group to probe structure-activity relationships (SAR).

- **Combinatorial Chemistry:** Using the amine as a scaffold to react with diverse sets of building blocks (e.g., carboxylic acids, aldehydes) to rapidly generate libraries of novel compounds for high-throughput screening.
- **Fragment-Based Drug Design:** Employing the m-tolylpropanamine fragment to build larger, more potent molecules.

Patents filed in the field of medicinal chemistry often cite structures containing the **3-(3-methylphenyl)propan-1-amine** core, underscoring its relevance in the development of new therapeutic agents.^[1]

Workflow for Quality Control and Analysis

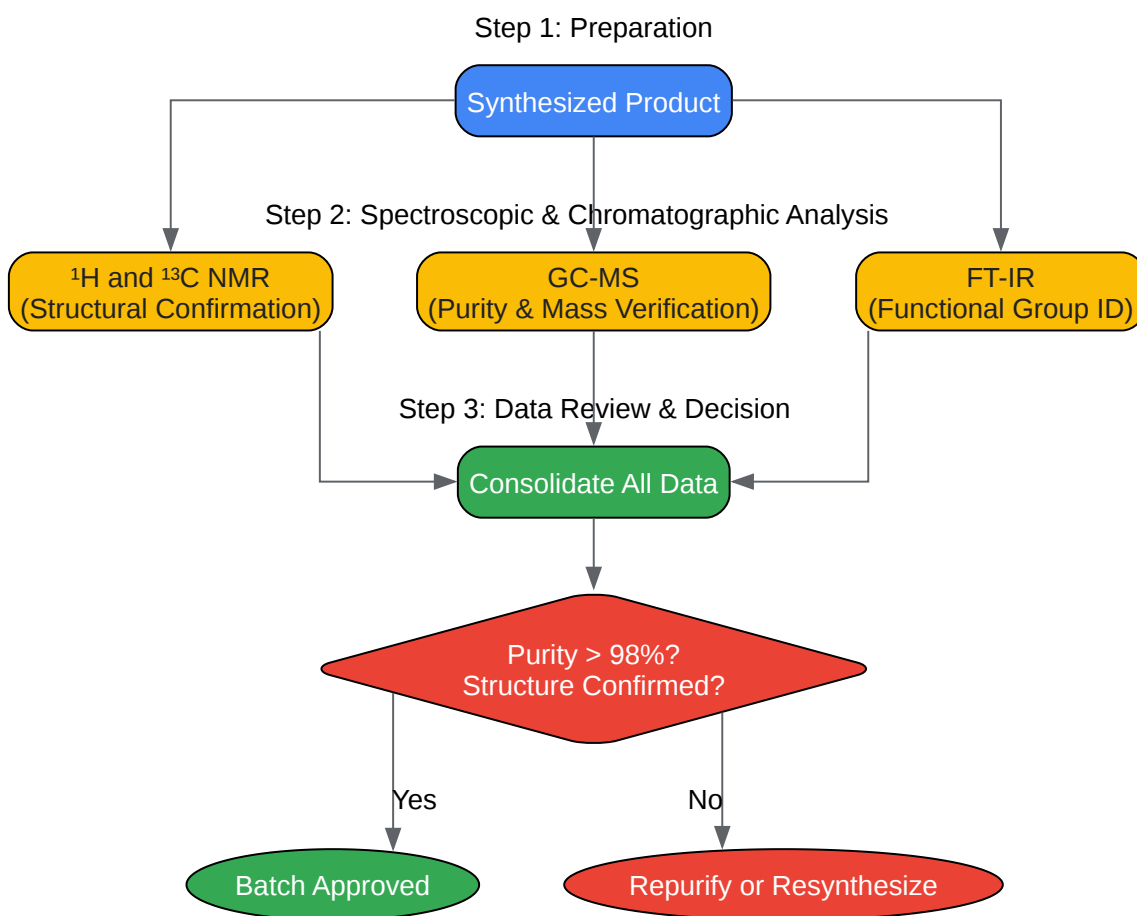
Ensuring the identity and purity of a synthesized intermediate is a non-negotiable step in any research or development pipeline. The following workflow provides a self-validating system for the characterization of **3-(3-methylphenyl)propan-1-amine**.

Step-by-Step QC Protocol

- **Sample Preparation:** Prepare a dilute solution of the final product in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis and in a volatile solvent (e.g., methanol or DCM) for GC-MS.
- **Proton NMR (^1H NMR):** Acquire a ^1H NMR spectrum. Confirm the presence of all expected proton signals: aromatic protons (around 7.0-7.2 ppm), the benzylic methylene protons ($-\text{CH}_2\text{-Ar}$), the central methylene protons ($-\text{CH}_2-$), the amine-adjacent methylene protons ($-\text{CH}_2\text{-N}$), the amine protons ($-\text{NH}_2$), and the methyl group protons ($-\text{CH}_3$). Check that the integration values correspond to the correct proton counts.
- **Carbon NMR (^{13}C NMR):** Acquire a ^{13}C NMR spectrum to confirm the number of unique carbon environments, which should match the molecule's structure.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Inject the sample into the GC-MS. The gas chromatogram will indicate the purity of the sample (ideally a single major peak). The mass spectrum of this peak should show the correct molecular ion (M^+) peak at $m/z = 149$ and a fragmentation pattern consistent with the structure.

- **Fourier-Transform Infrared Spectroscopy (FT-IR):** Acquire an IR spectrum. Confirm the presence of key functional group stretches, including N-H stretches for the primary amine (typically two bands in the 3300-3400 cm^{-1} region) and C-H stretches for the aromatic and aliphatic portions.
- **Data Consolidation and Approval:** Compare the acquired data against reference spectra or expected values. If all analytical data are consistent with the target structure and the purity (from GC) is above the required threshold (e.g., >98%), the batch can be approved for use in subsequent synthetic steps.

Quality Control Workflow Diagram



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Caption: Logical workflow for the quality control analysis of synthesized **3-(3-Methylphenyl)propan-1-amine**.

Safety and Handling

The hydrochloride salt of **3-(3-methylphenyl)propan-1-amine** is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The GHS pictogram associated with it is the exclamation mark (GHS07). As a primary amine, the free base should be handled with similar precautions.

Standard Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Methylphenyl)propan-1-amine is a synthetically accessible and highly valuable intermediate for chemical research and pharmaceutical development. Its straightforward synthesis via catalytic hydrogenation represents a safe, scalable, and selective method appropriate for modern laboratories. The dual reactivity of its amine and aromatic functionalities provides a rich platform for molecular diversification. By understanding its properties and employing robust quality control workflows, researchers can confidently leverage this compound to accelerate the discovery and development of next-generation therapeutics.

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